COX-1 vs. COX-2 Selectivity Shift: Ketoprofen vs. Amide Derivatives as a Class
Ketoprofen exhibits pronounced COX-1 selectivity with a COX-1/COX-2 IC50 ratio of 0.049 (human recombinant enzymes), while amidation of NSAID carboxylic acids has been documented to improve selectivity toward COX-2 [1]. This class-level shift in isoform selectivity distinguishes amide derivatives, including 2-(3-Benzoylphenyl)-N-ethylacetamide, from the parent carboxylic acid for applications where differential COX-1/COX-2 engagement is mechanistically relevant. Additionally, ketoprofen was identified as the least selective compound for inducible cyclooxygenase among tested NSAIDs in human platelets and mononuclear cells, further supporting the mechanistic divergence between carboxylic acid and amide forms [2].
| Evidence Dimension | COX-1/COX-2 selectivity ratio |
|---|---|
| Target Compound Data | Amide derivatives as a class: documented improved COX-2 selectivity vs. carboxylic acid parent |
| Comparator Or Baseline | Ketoprofen: IC50 COX-1 = 0.5 μM, COX-2 = 2.33 μM; ratio = 0.049 (COX-1 selective) |
| Quantified Difference | Ketoprofen ratio = 0.049 (COX-1 selective); amidation shifts selectivity toward COX-2 (directionally opposite) |
| Conditions | Human recombinant COX-1 and COX-2 enzymes in vitro |
Why This Matters
COX isoform selectivity directly correlates with gastrointestinal safety profiles and therapeutic applications, making this class-level distinction critical for selecting appropriate tool compounds for inflammation pathway studies.
- [1] Rajic Z, Hadjipavlou-Litina D, Pontiki E, Kralj M, Suman L, Zorc B. The novel ketoprofen amides – synthesis and biological evaluation as antioxidants, lipoxygenase inhibitors and cytostatic agents. Chem Biol Drug Des. 2010;75(6):641-652. doi:10.1111/j.1747-0285.2010.00963.x View Source
- [2] Grossman CJ, Wiseman J, Lucas FS, Trevethick MA, Birch PJ. Inhibition of constitutive and inducible cyclooxygenase activity in human platelets and mononuclear cells by NSAIDs and Cox 2 inhibitors. Inflamm Res. 1995;44(6):253-257. View Source
